molecular formula C14H14F2N2O3 B2736144 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea CAS No. 1795360-13-2

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea

Cat. No.: B2736144
CAS No.: 1795360-13-2
M. Wt: 296.274
InChI Key: XQUYTJPMJGUVKH-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a furan ring, and a methoxyethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluoroaniline, undergoes a reaction with phosgene to form 2,6-difluorophenyl isocyanate.

    Introduction of the Furan Ring: The 2,6-difluorophenyl isocyanate is then reacted with 2-(furan-2-yl)-2-methoxyethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-1-(furan-2-yl)ethanol
  • (2,6-Difluorophenyl)(furan-2-yl)methanol
  • (2,6-Difluorophenyl)(furan-2-yl)methanone

Uniqueness

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is unique due to the presence of both the difluorophenyl and furan moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c1-20-12(11-6-3-7-21-11)8-17-14(19)18-13-9(15)4-2-5-10(13)16/h2-7,12H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUYTJPMJGUVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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